molecular formula C10H11ClN2O3 B2521007 N'-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide CAS No. 2167504-98-3

N'-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide

Cat. No.: B2521007
CAS No.: 2167504-98-3
M. Wt: 242.66
InChI Key: YKVPXGZBSLSCNJ-UHFFFAOYSA-N
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Description

N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide is a chemical compound with the molecular formula C9H9ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to a benzohydrazide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide typically involves the reaction of 4-(hydroxymethyl)benzoic acid with thionyl chloride to form 4-(chloromethyl)benzoic acid. This intermediate is then reacted with hydrazine hydrate to yield 4-(hydroxymethyl)benzohydrazide. Finally, the compound is acetylated using chloroacetyl chloride to obtain N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The chloroacetyl group can be reduced to form an acetyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)benzohydrazide.

    Reduction: N’-(2-Acetyl)-4-(hydroxymethyl)benzohydrazide.

    Substitution: N’-(2-Substituted acetyl)-4-(hydroxymethyl)benzohydrazide derivatives.

Scientific Research Applications

N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This compound may also interfere with cellular pathways by modifying key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloroacetyl)benzohydrazide
  • N’-(2-Bromoacetyl)-4-(hydroxymethyl)benzohydrazide
  • N’-(2-Iodoacetyl)-4-(hydroxymethyl)benzohydrazide

Uniqueness

N’-(2-Chloroacetyl)-4-(hydroxymethyl)benzohydrazide is unique due to the presence of both a chloroacetyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-(hydroxymethyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-5-9(15)12-13-10(16)8-3-1-7(6-14)2-4-8/h1-4,14H,5-6H2,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVPXGZBSLSCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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